molecular formula C12H14Br2NO B13054647 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl

5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl

Cat. No.: B13054647
M. Wt: 348.05 g/mol
InChI Key: XNJATFVOQYRTDF-UHFFFAOYSA-N
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Description

5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl: is a stable nitroxide radical compound. It is known for its unique structural properties and is widely used in various fields of scientific research, including chemistry, biology, and materials science. The compound is characterized by its high stability and reactivity, making it a valuable tool in various experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl typically involves the bromination of 1,1,3,3-tetramethylisoindoline. One common method includes the treatment of 2-benzyl-1,1,3,3-tetramethylisoindoline with bromine (Br2) in carbon tetrachloride (CCl4), followed by oxidative debenzylation to produce the desired brominated product . The reaction conditions are carefully controlled to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindolines and nitroxide radicals, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl involves its ability to act as a stable free radical. It interacts with other radicals and reactive species, thereby influencing various chemical and biological processes. The compound’s molecular targets include reactive oxygen species (ROS) and other free radicals, which it can neutralize or stabilize .

Comparison with Similar Compounds

  • 5-Bromo-1,1,3,3-tetramethylisoindolin-2-yloxyl
  • 2,5-Dibromo-1,1,3,3-tetramethylisoindoline
  • 5,6-Dibromo-1,1,3,3-tetramethylisoindoline

Comparison: Compared to similar compounds, 5,6-Dibromo-1,1,3,3-tetramethylisoindolin-2-yloxyl is unique due to its high stability and specific reactivity. Its dibromo substitution pattern enhances its ability to participate in various chemical reactions, making it more versatile in scientific research applications .

Properties

Molecular Formula

C12H14Br2NO

Molecular Weight

348.05 g/mol

InChI

InChI=1S/C12H14Br2NO/c1-11(2)7-5-9(13)10(14)6-8(7)12(3,4)15(11)16/h5-6H,1-4H3

InChI Key

XNJATFVOQYRTDF-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=C(C=C2C(N1[O])(C)C)Br)Br)C

Origin of Product

United States

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